N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-29(26,27)24-14-8-13-17(24)20(25)23-21-22-18(15-9-4-2-5-10-15)19(28-21)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNBRNNYEVKXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.
1. Structural Overview
The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often linked to various pharmacological effects, making it a valuable scaffold in drug design.
2.1 Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving several thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that while the antibacterial activity was generally lower than that of standard antibiotics (MIC ranging from 100–400 μg/mL), certain derivatives demonstrated promising antifungal properties with better efficacy compared to their antibacterial counterparts .
2.2 Anticancer Activity
Thiazole-based compounds have shown potential as anticancer agents. For instance, various thiazole-integrated pyrrolidine analogues were synthesized and evaluated for their cytotoxic effects against cancer cell lines. One notable compound exhibited an IC50 value of 1.61 ± 1.92 µg/mL against specific cancer cells, indicating significant antiproliferative activity . Structure-activity relationship (SAR) studies revealed that the presence of specific substituents on the thiazole ring enhances cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | A-431 | 1.61 | Bcl-2 inhibition |
| 10 | Jurkat | 1.98 | Apoptosis induction |
2.3 Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored extensively. A series of compounds were synthesized and tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ). One compound showed complete protection and eliminated the tonic extensor phase in animal models . This highlights the therapeutic potential of thiazoles in treating neurological disorders.
3.1 Case Study: Anticancer Efficacy
In a study published in Molecules, researchers synthesized a series of thiazole-containing pyrrolidine derivatives and tested them against various cancer cell lines. The study concluded that modifications on the thiazole scaffold significantly impacted the anticancer activity, with some compounds showing superior efficacy compared to established chemotherapeutics like doxorubicin .
3.2 Case Study: Antimicrobial Assessment
A recent investigation into the antimicrobial properties of thiazole derivatives revealed that certain compounds exhibited notable antifungal activity against Candida albicans and Aspergillus niger. These findings suggest that thiazoles could be developed into effective antifungal agents, particularly in an era where resistance to conventional antifungals is increasing .
4. Conclusion
This compound demonstrates promising biological activities across multiple domains, including antimicrobial, anticancer, and anticonvulsant effects. The structural features of thiazole play a crucial role in mediating these activities, making it a focal point for future drug development efforts.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ( and )
The European patent applications (2024) describe pyrrolidine-2-carboxamide derivatives with modifications at the pyrrolidine core, acyl groups, and aromatic substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The target compound’s 4,5-diphenylthiazol-2-yl group contrasts with thiazol-5-yl substituents in Examples 157–157. The 2-yl position may alter electronic properties or steric hindrance at the binding site compared to 5-yl isomers . The methylsulfonyl group in the target compound replaces hydroxy or acyl groups in analogs. Sulfonamides are known to enhance metabolic stability and solubility compared to tertiary amines or esters .
Stereochemical Considerations :
- All patent examples adopt (2S,4R) configurations, which optimize hydrogen bonding and hydrophobic interactions in enzyme pockets. If the target compound shares this configuration, it may exhibit similar target engagement but distinct potency due to its unique substituents .
Biological Implications: Analogs with isoxazole or isoindolinone acyl chains (Examples 157, 51) demonstrate kinase or protease inhibition, suggesting the target compound’s methylsulfonyl group could shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine phosphatases) .
Comparison with a Complex Analog ()
describes a structurally distinct compound (ID: 7e) featuring a pyrimido[4,5-d]pyrimidine core and valine-linked substituents.
- Complexity vs. Simplicity : The target compound’s simpler scaffold (single pyrrolidine ring) may offer synthetic advantages over multi-ring systems like 7e, which requires intricate stereochemical control .
- Pharmacokinetic Trade-offs: The methylsulfonyl group in the target compound likely improves solubility compared to 7e’s dimethylamino and methylpyridinyl groups, which may confer higher lipophilicity and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
